2,4-Diamino-6-mercapto-pyrimidine sulfate 2,4-Diamino-6-mercapto-pyrimidine sulfate
Brand Name: Vulcanchem
CAS No.: 307496-37-3
VCID: VC3808239
InChI: InChI=1S/C4H6N4S.H2O4S/c5-2-1-3(9)8-4(6)7-2;1-5(2,3)4/h1H,(H5,5,6,7,8,9);(H2,1,2,3,4)
SMILES: C1=C(NC(=NC1=S)N)N.OS(=O)(=O)O
Molecular Formula: C4H8N4O4S2
Molecular Weight: 240.3 g/mol

2,4-Diamino-6-mercapto-pyrimidine sulfate

CAS No.: 307496-37-3

Cat. No.: VC3808239

Molecular Formula: C4H8N4O4S2

Molecular Weight: 240.3 g/mol

* For research use only. Not for human or veterinary use.

2,4-Diamino-6-mercapto-pyrimidine sulfate - 307496-37-3

Specification

CAS No. 307496-37-3
Molecular Formula C4H8N4O4S2
Molecular Weight 240.3 g/mol
IUPAC Name 2,6-diamino-1H-pyrimidine-4-thione;sulfuric acid
Standard InChI InChI=1S/C4H6N4S.H2O4S/c5-2-1-3(9)8-4(6)7-2;1-5(2,3)4/h1H,(H5,5,6,7,8,9);(H2,1,2,3,4)
Standard InChI Key FVSVUQJNAZQSFX-UHFFFAOYSA-N
SMILES C1=C(NC(=NC1=S)N)N.OS(=O)(=O)O
Canonical SMILES C1=C(NC(=NC1=S)N)N.OS(=O)(=O)O

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

2,4-Diamino-6-mercapto-pyrimidine sulfate is a heterocyclic organic compound with the systematic IUPAC name 2,6-diamino-1H-pyrimidine-4-thione sulfate. Its canonical SMILES notation, C1=C(NC(=NC1=S)N)N.OS(=O)(=O)O, reflects the pyrimidine core, sulfate counterion, and functional group arrangement . The compound exists as a sulfate salt, enhancing its solubility and stability in aqueous environments. Key identifiers include:

PropertyValueSource
Molecular FormulaC₄H₈N₄O₄S₂PubChem
Molecular Weight240.26 g/molPubChem
CAS Registry Numbers307496-37-3, 81012-96-6ChemSpider
InChI KeyFVSVUQJNAZQSFX-UHFFFAOYSA-NPubChem

Structural Features

The pyrimidine ring’s 2,4-diamino substituents and 6-mercapto group are critical to its chemical behavior. The thiol (-SH) group at position 6 enables nucleophilic reactions, such as oxidation to disulfides or conjugation with electrophiles, while the amino groups at positions 2 and 4 participate in hydrogen bonding and acid-base interactions. The sulfate anion stabilizes the protonated form of the molecule, influencing its solubility and crystallization behavior.

Synthesis and Industrial Production

Laboratory Synthesis

The compound is synthesized via a nucleophilic substitution reaction between 2,4-diamino-6-chloropyrimidine and thiourea under alkaline conditions. The chlorine atom at position 6 is replaced by a thiol group, yielding the mercapto derivative. Subsequent treatment with sulfuric acid forms the sulfate salt. Key steps include:

  • Reaction Mechanism:

    2,4-Diamino-6-chloropyrimidine + ThioureaNaOH2,4-Diamino-6-mercapto-pyrimidine + HCl + NH₃\text{2,4-Diamino-6-chloropyrimidine + Thiourea} \xrightarrow{\text{NaOH}} \text{2,4-Diamino-6-mercapto-pyrimidine + HCl + NH₃}

    The thiolate ion (HS⁻) attacks the electrophilic carbon at position 6, displacing chloride.

  • Purification: Recrystallization from ethanol-water mixtures removes unreacted starting materials and byproducts.

Industrial-Scale Production

Industrial synthesis employs continuous flow reactors to optimize yield and minimize waste. Key parameters include:

  • Temperature: 60–80°C

  • pH: 8–10 (maintained with aqueous ammonia)

  • Catalyst: None required due to the high reactivity of thiourea.

The final product is isolated via vacuum filtration and dried under reduced pressure, achieving >95% purity.

Biological Activities and Mechanisms

Enzyme Inhibition

The compound inhibits dihydrofolate reductase (DHFR), a critical enzyme in folate metabolism. By binding to the enzyme’s active site, it blocks the conversion of dihydrofolate to tetrahydrofolate, disrupting nucleotide synthesis. Comparative studies show 18-fold selectivity for Pneumocystis carinii DHFR over mammalian isoforms, suggesting potential as an antiparasitic agent.

Anticancer Properties

In vitro studies demonstrate pro-apoptotic effects in cancer cell lines, mediated by:

  • Mitochondrial pathway activation: Caspase-9 and caspase-3 cleavage.

  • Reactive oxygen species (ROS) generation: Oxidative stress-induced DNA damage.

A dose-dependent reduction in viability (IC₅₀ = 12–18 μM) has been observed in leukemia and breast cancer models.

Antimicrobial Activity

The compound exhibits broad-spectrum activity against Gram-positive bacteria (Staphylococcus aureus, MIC = 8 μg/mL) and fungi (Candida albicans, MIC = 16 μg/mL). Its thiol group disrupts microbial cell membranes via lipid peroxidation and protein thiolation.

Applications in Research and Industry

Pharmaceutical Development

  • Anticancer drug candidates: Used as a scaffold for DHFR inhibitors (e.g., methotrexate analogs).

  • Antimicrobial agents: Functionalization at the thiol group enhances potency against drug-resistant strains.

Chemical Synthesis

  • Building block: Intermediate in the synthesis of thiol-containing heterocycles.

  • Ligand for metal complexes: Coordinates to transition metals (e.g., Pt, Au) for catalytic applications.

Comparative Analysis with Related Compounds

CompoundKey Structural DifferenceBiological Activity
2,4-Diamino-6-chloropyrimidineChlorine at position 6Precursor; limited bioactivity
2,4-Diamino-6-hydroxypyrimidineHydroxyl group at position 6Lower enzyme affinity
2,4-Diamino-6-methylpyrimidineMethyl group at position 6Reduced solubility

The thiol group in 2,4-diamino-6-mercapto-pyrimidine sulfate confers superior enzyme inhibition and redox activity compared to its analogs.

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